molecular formula C10H13IO B1314731 5-Tert-butyl-2-iodophenol CAS No. 20942-70-5

5-Tert-butyl-2-iodophenol

Cat. No. B1314731
CAS RN: 20942-70-5
M. Wt: 276.11 g/mol
InChI Key: COYVTCLXNSGLFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on Schiff and Mannich bases related to tert-butylated phenols demonstrates their potential in creating zinc bis-phenolate complexes. These complexes exhibit interesting electrochemical properties and spin interactions, which could be valuable in developing materials with specific magnetic or electronic functionalities (Orio et al., 2010).

Reactivity with Superoxide Anion Radical

Studies on the electrochemical reactivity of bulky phenols, including tert-butylated phenols, with superoxide anion radicals highlight their antioxidative and radical scavenging capabilities. This research suggests applications in developing antioxidative agents for chemical and pharmaceutical purposes (Zabik et al., 2019).

Chelating and Radical Scavenging Platform

Tert-butylated phenols have been explored for their dual functionality in chelating metal ions and scavenging reactive oxygen species (ROS), indicating their potential in protective therapies against ROS-induced cell damage (Eckshtain-Levi et al., 2016).

Dehalogenation and Formation of New Compounds

The base-catalyzed dehalogenation of tert-butylated phenols can lead to the formation of novel compounds with potential applications in materials science and synthetic chemistry (Reischl et al., 2006).

Selective Electrochemical Oxidation

Investigations into the selective electrochemical oxidation of bulky phenols show that these compounds can undergo specific oxidative transformations. This research could inform the development of selective synthetic pathways in organic chemistry (Zabik et al., 2016).

properties

IUPAC Name

5-tert-butyl-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVTCLXNSGLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312499
Record name 5-tert-Butyl-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20942-70-5
Record name 5-tert-Butyl-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20942-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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